molecular formula C17H20FN3O2 B11012112 6-(2-fluoro-4-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one

6-(2-fluoro-4-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B11012112
M. Wt: 317.36 g/mol
InChI Key: RGWLFABTZOMZSX-UHFFFAOYSA-N
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Description

6-(2-fluoro-4-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a piperidine ring attached to a pyridazinone core. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-fluoro-4-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the fluorine and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions using fluorinating and methoxylating agents.

    Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the pyridazinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazinone derivative.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation products: Aldehydes, carboxylic acids.

    Reduction products: Dihydropyridazinone derivatives.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-(2-fluoro-4-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds may:

    Bind to specific receptors: Modulating their activity and leading to therapeutic effects.

    Inhibit enzymes: Preventing the conversion of substrates to products and thereby altering biochemical pathways.

    Interact with DNA or RNA: Affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-(2-chloro-4-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of fluorine.

    6-(2-fluoro-4-methylphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

    Fluorine atom: The presence of a fluorine atom can significantly alter the compound’s biological activity and pharmacokinetic properties.

    Methoxy group: The methoxy group can influence the compound’s solubility and reactivity.

This article provides a comprehensive overview of 6-(2-fluoro-4-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one based on general knowledge of similar compounds

Properties

Molecular Formula

C17H20FN3O2

Molecular Weight

317.36 g/mol

IUPAC Name

6-(2-fluoro-4-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3-one

InChI

InChI=1S/C17H20FN3O2/c1-23-13-5-6-14(15(18)11-13)16-7-8-17(22)21(19-16)12-20-9-3-2-4-10-20/h5-8,11H,2-4,9-10,12H2,1H3

InChI Key

RGWLFABTZOMZSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CN3CCCCC3)F

Origin of Product

United States

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